Vegfr-2-IN-40
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-40 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound is of significant interest in cancer research due to its potential to inhibit tumor growth by blocking the blood supply to the tumor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-40 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of quinoxaline-based derivatives. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinoxaline N-oxide derivatives, while reduction may produce reduced quinoxaline derivatives .
Scientific Research Applications
Vegfr-2-IN-40 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in endothelial cell proliferation, migration, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers by inhibiting tumor angiogenesis.
Industry: Utilized in the development of new anti-angiogenic drugs and as a reference compound in drug screening assays
Mechanism of Action
Vegfr-2-IN-40 exerts its effects by binding to the tyrosine kinase domain of VEGFR-2, preventing its activation by vascular endothelial growth factor (VEGF). This inhibition blocks the downstream signaling pathways involved in endothelial cell proliferation, migration, and survival. Key molecular targets and pathways affected include the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, and NCK-p38-MAPKAPK2/3 pathways .
Comparison with Similar Compounds
Similar Compounds
Lenvatinib: Another VEGFR-2 inhibitor used in cancer therapy.
Cabozantinib: A multi-kinase inhibitor that targets VEGFR-2 among other receptors.
Tivozanib: A selective VEGFR-2 inhibitor approved for the treatment of renal cell carcinoma
Uniqueness
Vegfr-2-IN-40 is unique due to its specific binding affinity and selectivity for VEGFR-2, which may result in fewer off-target effects compared to other inhibitors. Additionally, its chemical structure allows for modifications that can enhance its pharmacokinetic properties and therapeutic efficacy .
Properties
Molecular Formula |
C21H18N4O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-benzamidophenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-15(24-25-21(27)18-10-6-12-22-14-18)17-9-5-11-19(13-17)23-20(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26)(H,25,27)/b24-15+ |
InChI Key |
CYIIXBLCYHKUNS-BUVRLJJBSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.